REACTION_CXSMILES
|
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1.C(=O)([O-])[O-].[K+].[K+].Br[CH2:17][CH2:18][Cl:19].[OH-].[Na+]>CN(C)C=O.O>[Cl:19][CH2:18][CH2:17][O:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1 |f:1.2.3,5.6|
|
Name
|
|
Quantity
|
0.082 mol
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=O)C=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0.164 mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0.246 mol
|
Type
|
reactant
|
Smiles
|
BrCCCl
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
Stir magnetically for five days at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
Extract twice with 50 ml of ether each time
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dry the organic phase over magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
remove the ether
|
Type
|
CUSTOM
|
Details
|
by evaporation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Purify the resulting oil by flash chromatography
|
Type
|
CUSTOM
|
Details
|
Subsequently, remove
|
Type
|
ADDITION
|
Details
|
the mixture of solvents
|
Type
|
CUSTOM
|
Details
|
by evaporation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
crystallise the resulting yellow oil and store it in a dessicator
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |